molecular formula C14H18N2 B040642 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile CAS No. 115687-25-7

1-Benzyl-4-ethylpyrrolidine-3-carbonitrile

Cat. No.: B040642
CAS No.: 115687-25-7
M. Wt: 214.31 g/mol
InChI Key: BIYUBPAZRFIARZ-UHFFFAOYSA-N
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Description

1-Benzyl-4-ethylpyrrolidine-3-carbonitrile is an organic compound with the molecular formula C14H18N2 and a molecular weight of 214.31 g/mol This compound is characterized by a pyrrolidine ring substituted with a benzyl group at the nitrogen atom, an ethyl group at the fourth position, and a nitrile group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-ethyl-3-aminobutyronitrile.

    Benzylation: The nitrogen atom of the pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

1-Benzyl-4-ethylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a catalyst such as triethylamine.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

1-Benzyl-4-ethylpyrrolidine-3-carbonitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Benzyl-4-ethylpyrrolidine-3-carbonitrile can be compared with similar compounds such as:

    1-Benzyl-4-methylpyrrolidine-3-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.

    1-Benzyl-4-phenylpyrrolidine-3-carbonitrile: Similar structure but with a phenyl group instead of an ethyl group.

    1-Benzyl-4-isopropylpyrrolidine-3-carbonitrile: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness: The presence of the ethyl group at the fourth position of the pyrrolidine ring in this compound imparts unique chemical and physical properties, making it distinct from its analogs.

Properties

IUPAC Name

1-benzyl-4-ethylpyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-2-13-10-16(11-14(13)8-15)9-12-6-4-3-5-7-12/h3-7,13-14H,2,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYUBPAZRFIARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC1C#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399017
Record name 1-benzyl-4-ethylpyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115687-25-7
Record name 1-benzyl-4-ethylpyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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